5-(Benzylsulfamoyl)-2-methylbenzoic acid
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Description
5-(Benzylsulfamoyl)-2-methylbenzoic acid is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzimidazole Derivatives in Agriculture and Medicine
Benzimidazole derivatives, such as carbendazim and mebendazole, have been extensively studied for their antifungal and anthelmintic properties. These compounds are widely used in agriculture for the prevention and control of fungal diseases and in medicine for treating parasitic infections. Research on solid lipid nanoparticles and polymeric nanocapsules encapsulating these fungicides shows modified release profiles, reduced environmental toxicity, and decreased toxicity to humans, highlighting the potential for safer and more effective delivery systems for agricultural chemicals (Campos et al., 2015).
Environmental Presence and Toxicity of Benzoic Acid Derivatives
Studies on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments reveal their ubiquitous presence in surface water and sediments. Despite their biodegradability, continuous introduction into the environment from consumer products keeps them at low concentration levels. Their potential as weak endocrine disrupter chemicals necessitates further research on their health effects and environmental impact (Haman et al., 2015).
Corrosion Inhibition Properties
Theoretical studies on benzimidazole and its derivatives, such as 2-methylbenzimidazole and 2-mercaptobenzimidazole, have been conducted to assess their potential as corrosion inhibitors for mild steel in acidic solutions. Properties relevant to their inhibitory action, including HOMO and LUMO energies, electronegativity, and electron transfer capabilities, have been calculated, showing agreement with experimental data. These findings suggest the potential utility of these compounds in protecting metals against corrosion (Obot & Obi-Egbedi, 2010).
Assessment of Toxicity in Biological Systems
Research assessing the toxicity of benzoic acid derivatives through intragastric intake in animal models has classified some derivatives as moderately hazardous, while others are considered low hazard. Studies indicate significant biochemical and morphological changes, particularly affecting the hepatorenal system, following exposure to these compounds. Such research underscores the importance of understanding the toxicological profiles of chemical compounds used in various applications (Gorokhova et al., 2020).
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-8-13(9-14(11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLYHBJRTHVJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.